molecular formula C8H21NO6P2 B14755218 Tetraethyl imidodiphosphate CAS No. 2423-98-5

Tetraethyl imidodiphosphate

Cat. No.: B14755218
CAS No.: 2423-98-5
M. Wt: 289.20 g/mol
InChI Key: UBZAYQFNNNKKKW-UHFFFAOYSA-N
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Description

Tetraethyl imidodiphosphate is an organophosphorus compound with the molecular formula C8H21NO6P2. It is a tetraethyl ester of imidodiphosphate and is known for its unique chemical properties and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethyl imidodiphosphate can be synthesized through a multi-step reaction process. One common method involves the use of diethyl chlorophosphate as a starting compound. The synthesis typically involves the following steps :

    Reaction with Ammonia: Diethyl chlorophosphate reacts with ammonia to form diethyl phosphoramidate.

    Cyclization: The diethyl phosphoramidate undergoes cyclization to form imidodiphosphate.

    Esterification: The imidodiphosphate is then esterified with ethanol to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetraethyl imidodiphosphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphates.

    Reduction: Reduction reactions can convert it into different phosphoramidates.

    Substitution: It can undergo substitution reactions where the ethyl groups are replaced by other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under controlled temperatures and pressures.

Major Products

The major products formed from these reactions include various phosphates, phosphoramidates, and substituted imidodiphosphates .

Scientific Research Applications

Tetraethyl imidodiphosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraethyl imidodiphosphate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved in its action include inhibition of phosphorylation processes and disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Imidodiphosphate: The parent compound of tetraethyl imidodiphosphate.

    Adenylyl imidodiphosphate: A derivative with an adenylyl group.

    Phosphoramidates: Compounds with similar phosphorus-nitrogen-phosphorus bonds.

Uniqueness

This compound is unique due to its tetraethyl ester structure, which imparts distinct chemical properties and reactivity compared to its analogs. Its ester groups make it more soluble in organic solvents and enhance its reactivity in esterification and substitution reactions .

Properties

CAS No.

2423-98-5

Molecular Formula

C8H21NO6P2

Molecular Weight

289.20 g/mol

IUPAC Name

[(diethoxyphosphorylamino)-ethoxyphosphoryl]oxyethane

InChI

InChI=1S/C8H21NO6P2/c1-5-12-16(10,13-6-2)9-17(11,14-7-3)15-8-4/h5-8H2,1-4H3,(H,9,10,11)

InChI Key

UBZAYQFNNNKKKW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NP(=O)(OCC)OCC)OCC

Origin of Product

United States

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